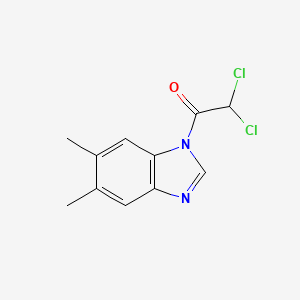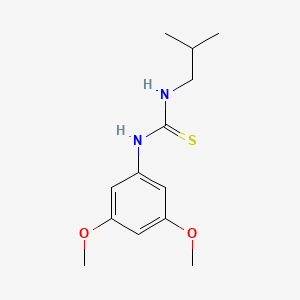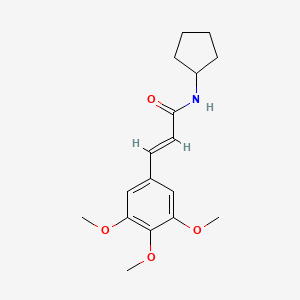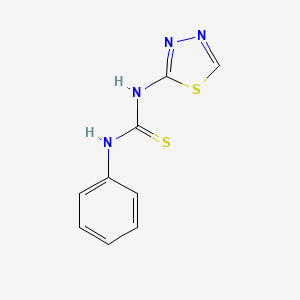
N-(2,4-difluorophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea, commonly known as DFP-10825, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. DFP-10825 belongs to the class of thiourea derivatives and has been shown to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of DFP-10825 is not fully understood. However, it has been proposed that DFP-10825 inhibits the activity of several enzymes involved in cell proliferation and survival, such as topoisomerase II and proteasome. Additionally, DFP-10825 has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
DFP-10825 has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that DFP-10825 inhibits the activity of several enzymes involved in cell proliferation and survival, such as topoisomerase II and proteasome. Additionally, DFP-10825 has been shown to induce cell cycle arrest and apoptosis in cancer cells. DFP-10825 has also been shown to exhibit antifungal and antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFP-10825 has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. Additionally, DFP-10825 has been shown to exhibit potent anticancer, antifungal, and antibacterial activity in vitro. However, there are also limitations to using DFP-10825 in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its potential toxicity and side effects.
Direcciones Futuras
For research on DFP-10825 could focus on elucidating its mechanism of action, determining its potential toxicity and side effects, and developing it as a potential therapeutic agent for cancer, fungal, and bacterial infections.
Métodos De Síntesis
The synthesis of DFP-10825 involves the reaction between 2,4-difluoroaniline and 4-methoxy-2-methylbenzenesulfonyl chloride in the presence of sodium hydroxide. The resulting product is then treated with thiourea to yield DFP-10825. This synthesis method has been reported in several scientific journals and has been found to be efficient and reproducible.
Aplicaciones Científicas De Investigación
DFP-10825 has been the subject of scientific research due to its potential therapeutic applications. It has been shown to exhibit anticancer, antifungal, and antibacterial properties. In vitro studies have demonstrated that DFP-10825 inhibits the growth of several cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, DFP-10825 has been shown to exhibit antifungal activity against several strains of Candida albicans and antibacterial activity against Staphylococcus aureus.
Propiedades
IUPAC Name |
1-(2,4-difluorophenyl)-3-(4-methoxy-2-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2OS/c1-9-7-11(20-2)4-6-13(9)18-15(21)19-14-5-3-10(16)8-12(14)17/h3-8H,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDVEZQWVWKFHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=S)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(4-methoxyphenyl)acryloyl]-4-methylpiperidine](/img/structure/B5724912.png)


![3-[3-(1-azepanylsulfonyl)-4-methylphenyl]acrylic acid](/img/structure/B5724926.png)

![2-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5724955.png)
![4-(5-{[2-(cyclopropylamino)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B5724968.png)





![methyl 5-{[(3-cyano-4,6-dimethyl-2-pyridinyl)oxy]methyl}-2-furoate](/img/structure/B5725008.png)
![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}butanamide](/img/structure/B5725012.png)